molecular formula C24H19FN2O5S B2769288 3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide CAS No. 554407-64-6

3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide

Cat. No. B2769288
M. Wt: 466.48
InChI Key: WDUAXRGBOAYVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzenesulfonamide derivative with a complex structure . It is used for pharmaceutical testing . The molecule contains an isoquinoline ring, which is a type of heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes an isoquinoline ring, which is a type of heterocyclic aromatic organic compound . The InChI code provided gives a detailed description of its structure .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is between 162-163 degrees Celsius . More specific physical and chemical properties such as its boiling point, density, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Research on similar sulfonamide compounds has focused on the synthesis and structural analysis, demonstrating their potential in forming hydrogen-bonded chains and showcasing specific interactions like intramolecular N—H⋯O=S interactions. These structural characteristics are crucial for understanding the reactivity and potential applications of such compounds in scientific research (Gelbrich, Haddow, & Griesser, 2011).

Pharmacological Applications

  • Tetrahydroisoquinoline derivatives, including compounds with benzenesulfonamide moieties, have been explored as potent, selective agonists for human beta3 adrenergic receptors. Such studies reveal their potential in treating metabolic disorders through selective receptor targeting, highlighting the broader pharmacological relevance of compounds within this chemical class (Parmee et al., 2000).

Optical and Material Science Applications

  • Sulfonamide derivatives have been synthesized and characterized for their nonlinear optical properties. Research has shown that some of these compounds are promising candidates for optical limiting applications, which could be significant for developing new materials for optical devices (Ruanwas et al., 2010).

Antiviral Research

  • Novel derivatives have been synthesized and evaluated for their anti-dengue virus activity, demonstrating the role of sulfonamide compounds in viral inhibition. Such research underlines the therapeutic potential of these compounds against viral infections, contributing to the ongoing search for effective antiviral agents (Lee et al., 2017).

Cancer Research

  • Investigations into sulfonamide compounds have also extended to their potential as anti-breast cancer agents, with studies highlighting their effectiveness against cancer cell lines. This research is pivotal for developing new therapeutic strategies in oncology (Kumar et al., 2020).

Future Directions

The future directions for this compound are not specified in the search results. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of biomedical research.

properties

IUPAC Name

3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O5S/c1-2-32-15-20-18-10-3-4-11-19(18)23(28)27(24(20)29)16-8-7-9-17(14-16)33(30,31)26-22-13-6-5-12-21(22)25/h3-15,26H,2H2,1H3/b20-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUAXRGBOAYVNU-HMMYKYKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide

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